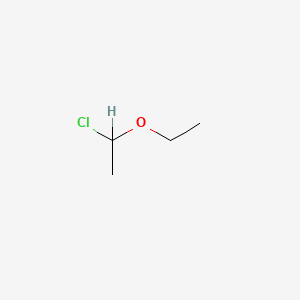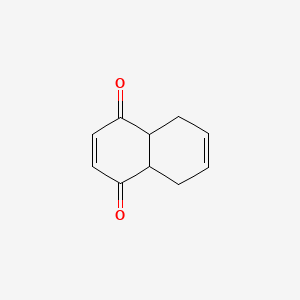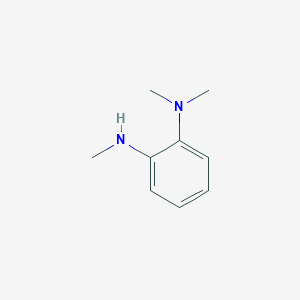
1,2-Benzenediamine, N,N,N'-trimethyl-
Vue d'ensemble
Description
1,2-Benzenediamine, N,N,N'-trimethyl- (also known as Methylated 1,2-benzenediamine) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 1,2-diaminobenzene and formaldehyde, followed by methylation. The resulting compound has been found to have a variety of applications in the field of biochemistry and physiology. In
Applications De Recherche Scientifique
C9H14N2 C_9H_{14}N_2 C9H14N2
and its molecular weight is 150.2209 .Analytical Chemistry: Chromatographic Analysis
N,N,N’-Trimethyl-o-phenylenediamine: is used in gas chromatography as a reference compound due to its distinct retention characteristics. It helps in the identification and quantification of various substances within a sample by comparing their retention times to known standards .
Biochemistry: Cytochrome Oxidase Testing
In microbiology, this compound serves as a test reagent for the classification of cytochrome oxidase positive aerobic microorganisms. It acts as a substrate in the oxidase test, which is crucial for the colorimetric identification of pathogenic and non-pathogenic bacteria .
Organic Synthesis: Ligand for Metal Ions
The compound is employed as a ligand for metal ions in organic synthesis. Its ability to bind with metals facilitates the formation of complex structures, which are essential in various synthetic pathways .
Polymer Science: Polymerisation Catalyst
It plays a role as a catalyst in organic polymerisation processes. The compound can initiate or accelerate the polymerization of monomers into polymers, which is a fundamental step in creating various plastic and resin materials .
Material Science: Sterilizing Agent
N,N,N’-Trimethyl-o-phenylenediamine: is used as a sterilizing agent in the production of materials that require a high degree of purity. Its sterilizing properties ensure that the materials are free from microbial contamination .
Chemical Industry: Dye Manufacturing
This compound is involved in the manufacturing of dyes. Its chemical structure allows it to interact with other compounds to produce a wide range of colors for textiles and other materials .
Environmental Science: Pollutant Detection
Researchers utilize N,N,N’-Trimethyl-o-phenylenediamine in the detection of environmental pollutants. Its sensitivity to certain chemicals makes it an excellent indicator for the presence of harmful substances in the environment .
Pharmaceutical Research: Drug Development
In pharmaceutical research, the compound is explored for its potential use in drug development. Its chemical properties may contribute to the synthesis of new medications or enhancement of existing drug formulations .
Mécanisme D'action
Target of Action
N,N,N’-Trimethyl-o-phenylenediamine, also known as 1,2-Benzenediamine, N,N,N’-trimethyl- or N1,N1,N2-trimethylbenzene-1,2-diamine, primarily targets bacterial cytochrome c oxidases . These enzymes play a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
This compound acts as a redox mediator . It facilitates the transfer of electrons within the bacterial cytochrome c oxidases . This interaction results in changes to the redox state of the enzyme, affecting its function and the overall process of cellular respiration .
Biochemical Pathways
The action of N,N,N’-Trimethyl-o-phenylenediamine affects the electron transport chain . This chain is a series of protein complexes and electron carrier molecules within the inner membrane of mitochondria in eukaryotic cells and the plasma membrane of prokaryotic cells. Changes in this pathway can have downstream effects on ATP production and overall cellular energy levels .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed within the body
Result of Action
The action of N,N,N’-Trimethyl-o-phenylenediamine on bacterial cytochrome c oxidases can result in changes to bacterial metabolism, potentially affecting their growth and survival . It can also induce swelling of deenergized rat liver mitochondria .
Action Environment
The efficacy and stability of N,N,N’-Trimethyl-o-phenylenediamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
Propriétés
IUPAC Name |
1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBFTMKSQSKHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336390 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine, N,N,N'-trimethyl- | |
CAS RN |
2427-03-4 | |
| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




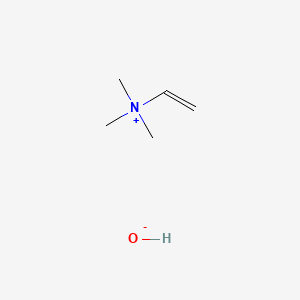
![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)
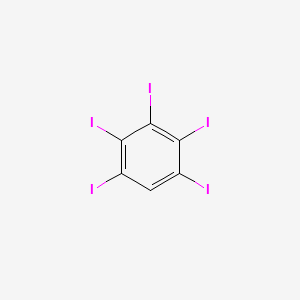
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
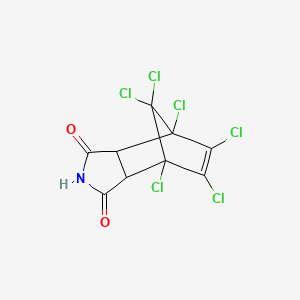
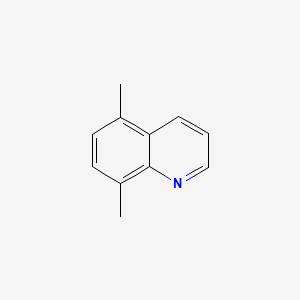
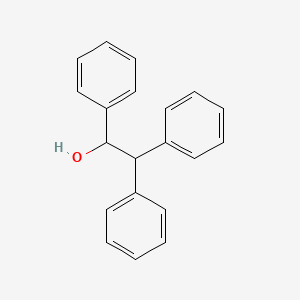

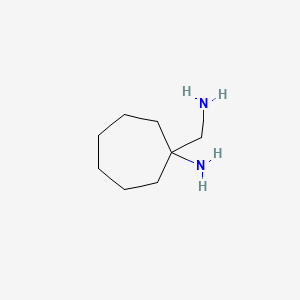
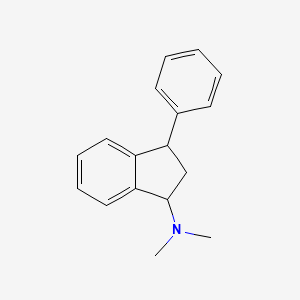
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
